1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
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Overview
Description
The compound “1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a difluoromethoxy group, a methylthio group, and a nitrophenyl group attached to different positions on the imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the imidazole ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing nitro group and the electron-donating methylthio group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is a strong electron-withdrawing group, and the methylthio group, which is a strong electron-donating group. These groups could potentially make the molecule more reactive towards certain types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could potentially increase the compound’s polarity and influence its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Assignment
The compound's synthesis and structural characteristics have been a subject of study, highlighting its significance in the development of inhibitors and other chemically active molecules. For instance, a related compound, 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), shows a strong and long-lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This research underlines the importance of structural positioning of nitro groups in imidazoles and their pharmacological activities (Klink, Pachler, & Gottschlich, 1985).
Chemical Transformations and Reactivity
Research on imidazole derivatives, including those structurally related to the compound , demonstrates their versatility in chemical reactions. For example, the divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles showcases the potential of such compounds in creating a variety of chemically distinct derivatives for further application in medicinal chemistry and material science (Delest et al., 2008).
Potential Antimicrobial Applications
The antimycotic properties of imidazole derivatives indicate their potential use in developing new antimicrobial agents. This is exemplified by the synthesis and investigation of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, which have shown activity against a range of dermatophytes, yeast, fungi, and Gram-positive bacteria (Heeres & Van Cutsem, 1981).
Fluorescent Probes and Chemical Sensors
Imidazole derivatives have also been explored for their potential in creating fluorescent probes and sensors. The synthesis of a 4-nitroimidazole-3-hydroxyflavone conjugate as a fluorescent probe for hypoxic cells demonstrates the innovative applications of these compounds in biomedical research, offering tools for imaging and studying hypoxia-related processes in tumor cells (Feng et al., 2016).
Future Directions
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c1-26-17-20-10-15(11-3-2-4-13(9-11)22(23)24)21(17)12-5-7-14(8-6-12)25-16(18)19/h2-10,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSKWGOVZKBIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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